2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Description
The compound 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE is a cyclohexene-derived carbothioamide featuring a 4-methoxybenzylamino substituent and a phenyl group. Its structural complexity arises from the combination of a bicyclic framework, thioamide functionality, and aromatic substitutions.
The structural elucidation of such molecules typically relies on crystallographic tools like SHELXL for refinement and SIR97 for direct-method-based structure determination . Programs such as WinGX and ORTEP-3 further aid in visualization and data analysis .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-23(2)13-19(24-15-16-9-11-18(27-3)12-10-16)21(20(26)14-23)22(28)25-17-7-5-4-6-8-17/h4-12,24H,13-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLMWGIWHXLPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)NCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE typically involves multiple steps. One common method includes the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of catalysts and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.
Scientific Research Applications
2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison requires structural analogs, but the provided evidence lacks direct data on this compound or its derivatives. Below is a generalized analysis based on crystallographic methodologies and functional group behavior:
Table 1: Key Features of Comparable Cyclohexene Carbothioamides
Structural and Functional Insights
Substituent Effects: The 4-methoxybenzylamino group in the target compound may enhance solubility and π-π stacking compared to non-polar analogs, as seen in related aromatic systems . The thioamide (C=S) group differs from carboxamide (C=O) in hydrogen-bonding capacity and metal chelation, influencing crystallographic packing and reactivity .
Crystallographic Behavior :
- Small-molecule refinement via SHELXL is standard for such compounds, ensuring precise bond-length and angle measurements .
- SIR97 ’s direct methods are critical for solving complex structures with multiple substituents, as demonstrated in analogous cyclohexene systems .
Thermal and Electronic Properties :
- Thioamide derivatives often exhibit lower melting points and higher lipophilicity than their oxo counterparts, impacting their crystallization conditions .
Research Findings and Limitations
The absence of explicit data on the target compound in the provided evidence limits direct comparisons. However, insights can be extrapolated:
- Crystallographic Software Efficacy : SHELX programs dominate small-molecule refinement due to their robustness, even for structurally intricate molecules .
- Structural Analogues : Compounds with similar frameworks (e.g., cyclohexene-thioamides) are frequently studied for drug discovery, but specific biological data for the target molecule remain unreported in the cited sources.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
